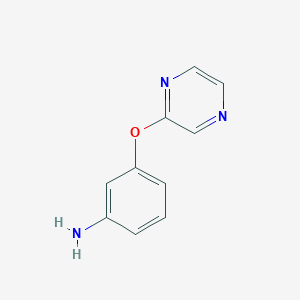

3-(Pyrazin-2-yloxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazin-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXHRIQZSKVYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396152 | |

| Record name | 3-(pyrazin-2-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666446 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

633300-16-0 | |

| Record name | 3-(pyrazin-2-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Pyrazin-2-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Pyrazin-2-yloxy)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazine moiety is a key structural component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide details a robust synthetic protocol, outlines in-depth characterization methodologies, and discusses the critical role of this scaffold in drug discovery.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to a multitude of natural products and synthetic drugs.[1][3] The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors and participate in metal coordination, enhancing the binding affinity of molecules to biological targets.[2] Consequently, pyrazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects.[1] The compound this compound, with its molecular formula C10H9N3O and a molecular weight of 187.2 g/mol , represents a valuable building block for the development of novel therapeutics.[6]

Synthetic Strategies for this compound

The synthesis of this compound typically involves the formation of an ether linkage between a pyrazine and an aniline derivative. Two common and effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation Approach

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds.[7][8] In the context of synthesizing this compound, this would involve the coupling of 2-halopyrazine (e.g., 2-chloropyrazine) with 3-aminophenol.

Causality Behind Experimental Choices:

-

Catalyst: Copper catalysts are essential for facilitating the nucleophilic aromatic substitution.[9] The choice of copper source (e.g., CuI, CuO) and ligands can significantly impact reaction efficiency.

-

Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the hydroxyl group of 3-aminophenol, forming the more nucleophilic phenoxide.

-

Solvent: High-boiling point, polar aprotic solvents like DMF or DMSO are typically used to ensure the reactants remain in solution at the elevated temperatures often required for Ullmann couplings.[9]

-

To a stirred solution of 3-aminophenol (1.0 eq) and 2-chloropyrazine (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

-

Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[10]

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[11][12] While typically used for C-N bond formation, modifications of this methodology can be applied to form C-O bonds. A more direct Buchwald-Hartwig approach to this compound would involve coupling 2-halopyrazine with an aniline derivative where the amino group is protected.

Causality Behind Experimental Choices:

-

Catalyst System: This reaction relies on a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[13][14] The ligand plays a crucial role in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is necessary to deprotonate the amine.[15]

-

Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are commonly employed.[15]

-

In a glovebox or under an inert atmosphere, combine 2-chloropyrazine (1.0 eq), 3-aminophenol (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%) in a reaction vessel.[15]

-

Add a strong base (e.g., sodium tert-butoxide, 1.5 eq) and anhydrous toluene.[15]

-

Seal the vessel and heat the mixture to 80-110 °C for 8-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, and follow a similar workup and purification procedure as described for the Ullmann condensation.

Workflow for Synthesis and Characterization

Caption: Workflow from synthesis to characterization.

In-depth Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.[18] For this compound, both ¹H and ¹³C NMR spectra provide critical information.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both the pyrazine and aniline rings. The chemical shifts and coupling patterns of these protons are indicative of their positions on the rings. The protons of the pyrazine ring typically appear in the downfield region (δ 8.0-8.5 ppm). The protons on the aniline ring will also have characteristic shifts, and the amino group protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.[16] The chemical shifts will differentiate between the carbons of the pyrazine and aniline rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[16] For this compound, the expected monoisotopic mass is approximately 187.0746 g/mol .[19] High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C10H9N3O).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.[20] Key vibrational frequencies to look for in the IR spectrum of this compound include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C-O-C stretching: Typically in the range of 1000-1300 cm⁻¹.

-

C=N and C=C stretching: In the aromatic region of 1400-1600 cm⁻¹.

Data Summary

| Property | Value |

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.2 g/mol [6] |

| Monoisotopic Mass | 187.0746 Da[19] |

Purification and Handling

Purification

Purification of the crude product is typically achieved by column chromatography on silica gel.[10] The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) is crucial for obtaining a high-purity product. Recrystallization from a suitable solvent system can also be employed for further purification.

Handling and Storage

Like many aniline derivatives, this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as anilines can be toxic and are absorbed through the skin.[21] It should be stored in a cool, dry place, away from light and oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic routes described, particularly the Ullmann condensation and Buchwald-Hartwig amination, offer reliable methods for obtaining this valuable compound. The outlined characterization techniques are essential for verifying the structure and purity of the final product. Given the established biological importance of the pyrazine scaffold, this compound serves as a critical intermediate for the development of novel therapeutic agents.

References

-

PubChem. 3-(pyridin-2-yloxy)aniline. [Link]

-

ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

National Institutes of Health. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Scite.ai. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

-

PubMed. Unequivocal role of pyrazine ring in medicinally important compounds: a review. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

LookChem. Purification of Aniline. [Link]

-

Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. [Link]

-

National Institutes of Health. N-(Pyrazin-2-yl)aniline. [Link]

-

MDPI. NMR Characterization of Lignans. [Link]

-

MDPI. Diphenylamino)-[1,1′-biphenyl]-2-yl)-[6][19][22]oxadiazolo[3,4-b]pyrazin-5(4H). [Link]

-

Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 2. scite.ai [scite.ai]

- 3. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scbt.com [scbt.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. rsc.org [rsc.org]

- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. mdpi.com [mdpi.com]

- 19. PubChemLite - 3-(pyridin-2-yloxy)aniline (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 20. mdpi.com [mdpi.com]

- 21. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical and Biological Properties of 3-(Pyrazin-2-yloxy)aniline for Drug Discovery Professionals

Abstract

3-(Pyrazin-2-yloxy)aniline is a pivotal chemical scaffold, recognized for its integral role as a building block in the synthesis of advanced pharmaceutical agents, particularly small molecule kinase inhibitors.[1][2] The pyrazine ring, a nitrogen-containing heterocycle, imparts unique electronic properties and hydrogen bonding capabilities that are crucial for molecular interactions with biological targets.[3][4] This technical guide provides a comprehensive overview of the core chemical properties, a validated synthesis protocol, and the biological significance of this compound. We present its physicochemical characteristics, detailed spectroscopic insights, and its application as a key intermediate. Furthermore, this document outlines standardized, reproducible protocols for in vitro kinase inhibition assays and solubility determination, offering a self-validating framework for researchers in drug development. The insights herein are designed to empower scientists to effectively utilize this versatile molecule in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine moiety is a recurring motif in medicinal chemistry, valued for its metabolic stability and its ability to engage in critical hydrogen bond interactions within protein active sites.[4][5] Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] this compound emerges as a particularly valuable intermediate, combining the pyrazine core with an aniline substituent. This specific arrangement provides a reactive handle for further chemical modification, making it a foundational element in the construction of complex kinase inhibitors designed to target aberrant signaling pathways in diseases like cancer.[6] Understanding the fundamental properties of this scaffold is the first step toward its rational incorporation into sophisticated drug discovery programs.

Physicochemical and Structural Properties

A thorough characterization of a molecule's physicochemical properties is fundamental to predicting its behavior in both chemical reactions and biological systems. These parameters influence solubility, permeability, and metabolic stability, which are cornerstone attributes of a viable drug candidate.

Chemical Structure

The molecular structure of this compound consists of a pyrazine ring linked via an ether oxygen to an aniline ring at the meta-position. This arrangement dictates the molecule's reactivity and spatial conformation.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The following table summarizes the key computed and experimentally available properties of this compound. These values are essential for planning synthetic routes and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | [7][8] |

| Molecular Weight | 187.2 g/mol | [7][8] |

| CAS Number | 633300-16-0 | [7] |

| PubChem CID | 3768740 | [7] |

| Predicted XLogP3 | 1.7 | [9] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [9] |

| Hydrogen Bond Acceptors | 4 (3xN, 1xO) | [9] |

| Appearance | White to off-white solid | General |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method is widely applicable for coupling phenols with electron-deficient heteroaromatics like chloropyrazines.[10][11] The electron-withdrawing nature of the pyrazine ring's nitrogen atoms activates the halogenated carbon for nucleophilic attack by the phenoxide ion.

Synthetic Workflow

The process involves the deprotonation of 3-aminophenol to form a more nucleophilic phenoxide, which then displaces a chlorine atom from 2-chloropyrazine.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol provides a self-validating method for laboratory-scale synthesis.

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminophenol (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF, ~0.5 M).

-

Base Addition: Add a powdered anhydrous base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). The base deprotonates the phenolic hydroxyl group, which is more acidic than the aniline amine.

-

Substrate Addition: Add 2-chloropyrazine (1.1 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.

-

Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to afford the pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Biological Activity and Therapeutic Context

The primary therapeutic relevance of this compound lies in its role as a precursor to potent kinase inhibitors.[2] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[12] Small molecules that can selectively inhibit specific kinases are therefore highly sought-after therapeutic agents.[13]

Mechanism of Action as a Kinase Inhibitor Scaffold

Derivatives of this compound are typically designed to be ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The pyrazine nitrogen atoms often act as key hydrogen bond acceptors, anchoring the inhibitor to the "hinge region" of the kinase domain. The aniline portion provides a vector for adding further substituents that can enhance potency and selectivity by forming additional interactions in the binding pocket.

Caption: Inhibition of a kinase signaling pathway by an ATP-competitive inhibitor.

Key Experimental Protocols

To ensure scientific integrity, the following standardized protocols are provided for the characterization of this compound and its derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.[12] The assay measures the amount of ADP produced, which is proportional to kinase activity.[14]

-

Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., a derivative of this compound) in DMSO, typically starting from 10 mM.

-

Reaction Setup: In a 96-well or 384-well plate, add the following to each well in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA):

-

2.5 µL of diluted test inhibitor or DMSO (vehicle control).

-

2.5 µL of the target kinase enzyme.

-

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

-

Initiation: Start the kinase reaction by adding 5 µL of a mixture containing the specific kinase substrate peptide and ATP. The optimal ATP concentration should be near its Kₘ for the kinase. Incubate for 30-60 minutes at 30°C.

-

ADP Detection: Stop the reaction and measure ADP production using a commercial kit (e.g., ADP-Glo™).

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical property that affects a compound's bioavailability.[15][16] The shake-flask method is the gold standard for determining thermodynamic solubility.[17][18]

-

Sample Preparation: Add an excess amount of the solid compound (to ensure saturation) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in multiple glass vials.[19]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17][18]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filtration through a 0.45 µm filter is recommended.[16]

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Standard Curve: Prepare a standard curve of the compound with known concentrations to accurately quantify the amount in the saturated solution.[15][19]

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions. The experiment should be performed in triplicate to ensure reproducibility.[17]

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and versatile scaffold. As demonstrated, its core structure is ideally suited for elaboration into potent and selective kinase inhibitors. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate this compound and its derivatives, thereby accelerating the development of novel therapeutics targeting kinase-driven diseases.

References

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb866lx1/v1]

- Application Notes and Protocols for Kinase Activity Assays. BenchChem. [URL: https://www.benchchem.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0752-0005]

- Solubility Testing – Shake Flask Method. BioAssay Systems. [URL: https://www.bioassaysys.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [URL: https://www.scielo.br/j/rbcf/a/Qd4bK6c7Z5qjZ3Z5y5yYx3G/?lang=en]

- In vitro kinase assay. Protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1]

- 3-(Pyridin-2-yloxy)aniline | C11H10N2O | CID 13150573. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13150573]

- 3-(pyridin-2-yloxy)aniline (C11H10N2O). PubChemLite. [URL: https://pubchemlite.org/compound/3-pyridin-2-yloxy-aniline_13150573]

- Kinase assays. BMG LABTECH. [URL: https://www.bmglabtech.

- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10570775/]

- InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [URL: https://www.youtube.

- This compound. LabSolu. [URL: https://labsolu.ca/product/3-pyrazin-2-yloxyaniline/]

- A small molecule-kinase interaction map for clinical kinase inhibitors. SciSpace. [URL: https://typeset.io/papers/a-small-molecule-kinase-interaction-map-for-clinical-kinase-1x85l049]

- This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-pyrazin-2-yloxy-aniline-633300-16-0]

- Kinase Assay Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/354/936/mak441bul.pdf]

- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796009/]

- 3-(pyrimidin-2-yloxy)aniline (C10H9N3O). PubChemLite. [URL: https://pubchemlite.org/compound/3-pyrimidin-2-yloxy-aniline_16771844]

- Technologies to Study Kinases. YouTube. [URL: https://www.youtube.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/28/23/7740]

- 6.2.2. Pyrazines. Science of Synthesis. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=1-34-11-23585&anchor=1-34-11-23585-2-2]

- Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00996]

- This compound. BLD Pharm. [URL: https://www.bldpharm.com/products/633300-16-0.html]

- This compound. Santa Cruz Biotechnology (Chinese). [URL: https://www.scbt.com/zh/p/3-pyrazin-2-yloxy-aniline-633300-16-0]

- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017255/]

- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02821]

- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789726/]

- N-(Pyrazin-2-yl)aniline. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961054/]

- Synthesis and reactions of Pyrazine. YouTube. [URL: https://www.youtube.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile. BenchChem. [URL: https://www.benchchem.com/application-notes/103/Nucleophilic-Aromatic-Substitution-on-3-Bromo-5-chloropyrazine-2-carbonitrile]

- Synthesis of pyrazines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazines.shtm]

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8833946/]

- Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation. [URL: https://www.thepharmajournal.com/archives/2020/vol9issue6/PartF/9-6-29-383.pdf]

- Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/280920401_Pyrazolopyrazin-3-amine_Derivatives_as_Spleen_Tyrosine_Kinase_Syk_Inhibitors]

- Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3478832/]

- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379201/]

- Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11453268/]

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10795493/]

- Pyrazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrazine]

- Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds. ResearchGate. [URL: https://www.researchgate.net/publication/343603403_Synthesis_characterization_and_antimicrobial_screening_of_s-triazines_linked_with_piperazine_or_aniline_scaffolds]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. scbt.com [scbt.com]

- 9. 3-(Pyridin-2-yloxy)aniline | C11H10N2O | CID 13150573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. scielo.br [scielo.br]

- 19. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to 3-(Pyrazin-2-yloxy)aniline: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 3-(pyrazin-2-yloxy)aniline, a heterocyclic amine of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, synthesis, and characterization, and explores its burgeoning role in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1] CAS Number: 633300-16-0[1] Molecular Formula: C₁₀H₉N₃O[1] Molecular Weight: 187.2 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, typical properties for a compound of this nature can be inferred. It is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

| Property | Value | Source |

| Molecular Weight | 187.2 g/mol | [1] |

| Molecular Formula | C₁₀H₉N₃O | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 633300-16-0 | [1] |

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAAr) reaction. A common synthetic route is the coupling of 3-aminophenol with 2-chloropyrazine.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative procedure based on common methodologies for similar aryl ether syntheses.

-

Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Addition of Pyrazine: Add 2-chloropyrazine (1.0 eq) to the reaction mixture.

-

Reaction Condition: Heat the mixture to 100-120 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and pyrazine rings. The protons on the aniline ring will exhibit coupling patterns characteristic of a 1,3-disubstituted benzene ring. The pyrazine protons will appear as singlets or doublets depending on their positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment, with carbons attached to nitrogen and oxygen appearing at lower field.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z 187. The fragmentation pattern will likely involve cleavage of the ether bond.[2][3][4][5][6]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the aryl ether, and C=C and C=N stretching of the aromatic rings.[7][8][9][10][11]

Applications in Drug Discovery

The pyrazine moiety is a recognized pharmacophore present in numerous FDA-approved drugs.[12][13] Pyrazine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[14][15]

Kinase Inhibition: A significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[13] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. This interaction is a common feature of many Type I kinase inhibitors. The aniline portion of the molecule provides a versatile point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Schematic of pyrazine ring interaction with a kinase hinge region.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a pyrazine ring and a functionalized aniline moiety makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new medicines.

References

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Available at: [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Indian Institute of Science Education and Research, Kolkata. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011. Wiley. Available at: [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available at: [Link]

-

Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

-

Infrared Spectroscopy. Illinois State University. Available at: [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. Available at: [Link]

-

1H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Available at: [Link]

-

Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. ResearchGate. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

-

Organic Chemistry I, CHM 3140, Dr. Laurie S. Starkey, Cal Poly Pomona Nuclear Magnetic Resonance (NMR) Spectroscopy Part 1 - Chapter 15 (Klein). Cal Poly Pomona. Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

-

3-(pyrimidin-2-yloxy)aniline. PubChem. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

-

IR Chart. University of Colorado Boulder. Available at: [Link]

-

Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. ResearchGate. Available at: [Link]

-

Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available at: [Link]

-

NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

-

1H NMR Spectroscopy. Thieme. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

-

Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

- Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.Google Patents.

- Chemically modified small molecules.Google Patents.

-

Palmitic acid (16:0) (Compound). Exposome-Explorer. Available at: [Link]

-

Palmitic Acid. PubChem. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. article.sapub.org [article.sapub.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. uab.edu [uab.edu]

- 6. Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. wikieducator.org [wikieducator.org]

- 12. mdpi.com [mdpi.com]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activity of Pyrazinyloxy Aniline Compounds

This guide provides an in-depth exploration of the potential biological activities of pyrazinyloxy aniline compounds, a promising class of heterocyclic molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of facts to provide a foundational understanding of the rationale behind experimental design and the interpretation of results in the context of discovering novel therapeutics. We will delve into the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents, grounded in the established activities of structurally related pyrazine and pyrazole derivatives.

Introduction: The Pyrazinyloxy Aniline Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazinyloxy aniline core represents a fascinating scaffold for drug discovery. It combines three key pharmacophoric elements: the pyrazine ring, an ether linkage, and an aniline moiety. Pyrazines are nitrogen-containing heterocyclic compounds that are prevalent in many biologically active molecules and approved drugs, often acting as kinase inhibitors.[1] The aniline fragment provides a versatile point for substitution, allowing for the fine-tuning of physicochemical properties and target engagement. The ether linkage offers rotational flexibility, which can be crucial for optimal binding to biological targets.

The exploration of pyrazinyloxy aniline derivatives is largely driven by the extensive body of research on related heterocyclic compounds, such as pyrazoles and pyrazolines, which have demonstrated a wide array of biological effects including anticancer, anti-inflammatory, and antimicrobial activities.[2] This guide will, therefore, extrapolate from these established findings to propose and detail the most probable and promising therapeutic applications for the pyrazinyloxy aniline class.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of evidence points to pyrazine-containing compounds as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3] The structural similarity of the pyrazinyloxy aniline scaffold to known kinase inhibitors suggests that these compounds could be effective anticancer agents.

Mechanistic Rationale: Inhibition of Protein Kinases

Protein kinases play a pivotal role in cell proliferation, survival, and apoptosis.[1] Many pyrazine derivatives have been developed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[4] The pyrazinyloxy aniline scaffold can be rationally designed to target specific kinases implicated in various cancers, such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Phosphoinositide 3-kinases (PI3Ks).[3][4][5]

Diagram: Generalized Kinase Inhibition Workflow

The following diagram illustrates a typical workflow for screening and characterizing potential kinase inhibitors.

Caption: A streamlined workflow for the discovery and validation of kinase inhibitors.

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazinyloxy aniline test compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrazole and pyrazoline derivatives have been reported to possess significant anti-inflammatory properties, suggesting that pyrazinyloxy aniline compounds may also be effective in this therapeutic area.[6][7]

Mechanistic Rationale: Modulation of Inflammatory Mediators

The anti-inflammatory effects of related heterocyclic compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), or to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[6]

Diagram: Key Inflammatory Pathways

This diagram illustrates the central role of macrophages and key inflammatory mediators in the inflammatory response.

Caption: Simplified signaling cascade in macrophage-mediated inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the pyrazinyloxy aniline compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Griess Reaction: Mix the supernatants with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrazole and pyrazoline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][8]

Mechanistic Rationale: Disruption of Essential Bacterial Processes

The precise antimicrobial mechanisms of pyrazole-related compounds are varied, but they are thought to involve the disruption of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. Some aniline derivatives have been shown to disrupt bacterial cell membranes.[9]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrazinyloxy aniline compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Structure-Activity Relationship (SAR) and Data Interpretation

A systematic investigation of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrazinyloxy aniline compounds. This involves synthesizing a library of analogues with variations in the substitution patterns on both the pyrazine and aniline rings and evaluating their biological activity.

Table 1: Hypothetical SAR Data for Pyrazinyloxy Aniline Derivatives as Kinase Inhibitors

| Compound ID | R1 (on Pyrazine) | R2 (on Aniline) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |

| PZA-001 | H | H | 850 | >10,000 |

| PZA-002 | Cl | H | 420 | 8,500 |

| PZA-003 | H | 4-F | 780 | >10,000 |

| PZA-004 | Cl | 4-F | 55 | 6,200 |

| PZA-005 | Cl | 3-NH2 | 62 | 750 |

Interpretation of Hypothetical Data:

-

The data suggests that a chlorine atom at the R1 position on the pyrazine ring enhances potency against Kinase X (compare PZA-001 vs. PZA-002 and PZA-003 vs. PZA-004).

-

A fluorine atom at the R2 position on the aniline ring also contributes to increased potency (compare PZA-002 vs. PZA-004).

-

The introduction of an amino group at the 3-position of the aniline ring (PZA-005) maintains good potency for Kinase X while also showing some activity against Kinase Y, indicating a potential change in the selectivity profile.

Conclusion and Future Directions

The pyrazinyloxy aniline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. The information and protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of diverse libraries of pyrazinyloxy aniline derivatives, comprehensive biological screening using the outlined assays, and detailed SAR studies to identify lead candidates with optimal potency, selectivity, and drug-like properties. Further mechanistic studies will be essential to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

References

-

Synthesis and biological evaluation of some novel pyrazolines. (2025). ResearchGate. [Link]

-

Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. (n.d.). PubMed. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. [Link]

-

Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. (n.d.). PubMed. [Link]

-

Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors. (2022). PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

-

Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. (2025). ResearchGate. [Link]

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025). PubMed. [Link]

-

List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). (n.d.). ResearchGate. [Link]

-

Biological activities of pyrazoline derivatives--a recent development. (n.d.). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. [Link]

-

Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. (n.d.). Europe PMC. [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of 3-(Pyrazin-2-yloxy)aniline: A Technical Guide

Introduction: The Therapeutic Potential of the Pyrazine Scaffold

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of pyrazine have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2][3][4] The nitrogen atoms within the six-membered aromatic ring are crucial for forming hydrogen bonds and coordinating with metal ions, which contributes to their diverse biological applications.[5] Given the established therapeutic relevance of this heterocyclic motif, novel derivatives such as 3-(Pyrazin-2-yloxy)aniline warrant a systematic and thorough in vitro evaluation to uncover their potential pharmacological profile.

This technical guide presents a comprehensive, tiered strategy for the preliminary in vitro screening of this compound. The proposed workflow is designed to efficiently assess its cytotoxic and antimicrobial properties, and to provide initial insights into its potential mechanism of action. As no prior biological data for this specific molecule is publicly available, this guide draws upon established protocols and the known activities of structurally related pyrazine derivatives to provide a robust starting point for investigation.

A Tiered Approach to In Vitro Screening

A hierarchical screening cascade is the most resource-efficient method for the initial evaluation of a novel compound. This approach begins with broad, high-throughput assays to identify any biological activity and progresses to more specific, mechanism-oriented assays for active "hits".

Caption: Tiered in vitro screening workflow for this compound.

Tier 1: Primary Screening

The initial tier is designed to broadly assess the cytotoxic and antimicrobial potential of this compound at a single, high concentration.

Primary Cytotoxicity Screening

Many pyrazine derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[2][6][7] Therefore, a primary screen for cytotoxicity is a logical first step.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to a final concentration of 10 µM. Add this solution to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates cytotoxic activity.

Antimicrobial Susceptibility Testing

Pyrazine derivatives have also been reported to possess antibacterial and antifungal properties.[3][8] A preliminary screen against a panel of pathogenic microbes is therefore warranted.

Experimental Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the microbial inoculum to appropriate broth media. Add the test compound at a single high concentration (e.g., 100 µg/mL). Include positive (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative (no compound) controls.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Growth Assessment: Visually inspect the wells for turbidity. A lack of turbidity indicates inhibition of microbial growth.

Tier 2: Dose-Response and Potency Determination

If activity is observed in the primary screen, the next step is to determine the potency of the compound by generating a dose-response curve.

IC50 Determination for Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol:

This protocol is an extension of the primary MTT assay. Instead of a single concentration, a serial dilution of this compound is tested.

Step-by-Step Methodology:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in culture media. Add these dilutions to the appropriate wells.

-

Follow steps 4-7 of the MTT assay protocol.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to calculate the IC50 value.

Data Presentation Template:

| Cell Line | IC50 (µM) of this compound |

| MCF-7 | |

| A549 | |

| HCT116 |

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

This is a quantitative extension of the primary antimicrobial screen using the broth microdilution method.

Step-by-Step Methodology:

-

Follow steps 1 and 2 of the broth microdilution protocol.

-

Assay Setup: Prepare a 2-fold serial dilution of this compound (e.g., from 256 µg/mL to 1 µg/mL) in the wells of a 96-well plate containing the appropriate broth.

-

Add the standardized microbial inoculum to each well.

-

Follow steps 4 and 5 of the broth microdilution protocol. The MIC is the lowest concentration at which no visible growth is observed.

Data Presentation Template:

| Microbial Strain | MIC (µg/mL) of this compound |

| S. aureus | |

| E. coli | |

| C. albicans | |

| A. niger |

Tier 3: Preliminary Mechanistic Investigation

For compounds demonstrating significant cytotoxic potency, initial mechanistic studies can provide valuable insights to guide further development.

Apoptosis vs. Necrosis Assay

Understanding the mode of cell death induced by a cytotoxic compound is crucial.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat the most sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Kinase Inhibition Profiling

Many pyrazine derivatives have been identified as kinase inhibitors.[9][10] Kinases are a class of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer.

Caption: Potential inhibition of a kinase signaling pathway by the test compound.

Experimental Protocol: In Vitro Kinase Assay Panel

A commercially available kinase panel can be used to screen the compound against a broad range of kinases.

Step-by-Step Methodology:

-

Compound Submission: Provide a sample of this compound to a contract research organization (CRO) that offers kinase profiling services.

-

Assay Performance: The CRO will typically perform radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a panel of kinases at a fixed concentration (e.g., 10 µM).

-

Data Analysis: The results will be reported as the percentage of kinase activity remaining in the presence of the compound. A significant reduction in activity for specific kinases suggests a potential mechanism of action.

Conclusion and Future Directions

This technical guide outlines a systematic and logical approach for the preliminary in vitro screening of this compound. The tiered workflow enables a cost-effective and efficient evaluation of its potential cytotoxic and antimicrobial activities. Positive results in these initial screens would provide a strong rationale for more advanced preclinical studies, including lead optimization, in vivo efficacy models, and detailed mechanism of action studies. The versatility of the pyrazine scaffold suggests that this compound could hold significant therapeutic promise, and this guide provides the foundational framework for uncovering that potential.

References

-

Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents. (URL: [Link])

-

Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (URL: [Link])

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (URL: [Link])

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

-

Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (URL: [Link])

-

Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. (URL: [Link])

-

New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (URL: [Link])

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of[2][3][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (URL: [Link])

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (URL: [Link])

-

This compound. (URL: [Link])

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (URL: [Link])

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (URL: [Link])

-

Synthesis, biological activity of new pyrazoline derivative. (URL: [Link])

-

Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. (URL: [Link])

-

Pharmacological activity and mechanism of pyrazines. (URL: [Link])

-

Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. (URL: [Link])

-

Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (URL: [Link])

-

Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (URL: [Link])

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (URL: [Link])

-

3-(propan-2-yloxy)aniline (C9H13NO). (URL: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological activity and mechanism of pyrazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Structure-Activity Relationship (SAR) of Pyrazin-2-yloxy Aniline Analogs

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazin-2-yloxy aniline scaffold represents a privileged structure in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the biological activity of this molecular framework. We will dissect the scaffold into its three constituent components—the pyrazine ring, the ether linkage, and the aniline moiety—to analyze the causal impact of structural modifications on target engagement, selectivity, and overall pharmacological profile. This analysis is grounded in established biochemical principles and supported by detailed experimental protocols for synthesis and biological evaluation, offering field-proven insights for drug development professionals.

The Architectural Significance of the Pyrazin-2-yloxy Aniline Scaffold

Heterocyclic compounds are foundational to drug discovery, with nitrogen-containing heterocycles present in over 75% of FDA-approved medications.[1] Within this class, the pyrazine ring is a particularly valuable pharmacophore due to its unique electronic properties and its ability to act as a versatile scaffold in a variety of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3][4][5]

The pyrazin-2-yloxy aniline core combines three key structural motifs, each with a distinct role in shaping the molecule's interaction with biological targets.

-

The Pyrazine Ring: As a six-membered aromatic ring with two nitrogen atoms in a 1,4-para arrangement, the pyrazine nucleus is electron-deficient. This property influences the molecule's overall electronics and provides crucial hydrogen bond acceptor sites, which are critical for anchoring the molecule within the binding pockets of targets like protein kinases.[6][7]

-

The Ether Linkage: The ether bond (R-O-R') provides a stable and conformationally flexible bridge between the pyrazine and aniline rings.[8][9] Its relative inertness to metabolism compared to esters or amides enhances pharmacokinetic stability, while its geometry dictates the spatial orientation of the two aromatic systems, a key determinant of binding affinity.[10][11]

-

The Aniline Moiety: The substituted aniline ring often serves as the primary vector for exploring the SAR of the series. Modifications to this ring system allow for fine-tuning of potency, selectivity, and physicochemical properties. The nature and position of substituents can profoundly influence interactions with specific sub-pockets of a target protein.

Caption: Core components of the pyrazin-2-yloxy aniline scaffold.

Deconstructing the Structure-Activity Relationship

The SAR of this class is best understood by systematically evaluating modifications to each component of the scaffold. The primary biological context for this discussion will be protein kinase inhibition, a common application for pyrazine-based molecules.[6][12]

Modifications of the Pyrazine Ring

The pyrazine ring typically serves as the hinge-binding motif in kinase inhibitors. Its nitrogen atoms form critical hydrogen bonds with the backbone amide residues of the kinase hinge region.

-

Rationale for Substitution: Introducing small, lipophilic substituents (e.g., chlorine, methyl) can enhance van der Waals interactions in adjacent hydrophobic pockets. However, substitutions at positions 3, 5, or 6 must be carefully considered, as steric hindrance can disrupt the essential hinge-binding interactions.

-

Observed Trends: In many series, an unsubstituted pyrazine ring is optimal for maintaining the foundational hinge-binding interactions. For example, in a series of pyrazine-2-carboxylic acid amides, substitutions on the pyrazine ring were found to be highly sensitive, with even small groups altering antimycobacterial activity.[13]

The Role of the Aniline Moiety

The aniline ring is the primary determinant of potency and selectivity. It typically projects into the solvent-exposed region of the ATP-binding site, where it can be modified to achieve specific interactions.

-

Positional Isomerism: The position of the ether linkage on the aniline ring (ortho, meta, para) is critical. A 4-(pyrazin-2-yloxy)aniline (para) substitution often provides the most direct vector for extending into the binding pocket.[14] In contrast, a 3-(pyrazin-2-yloxy)aniline (meta) substitution reorients the R-groups, potentially targeting different sub-pockets.[15]

-

Influence of Substituents:

-

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) or cyano groups can engage in specific halogen bonding or dipole interactions. Fluorine substitutions, in particular, can modulate pKa and improve metabolic stability.[16]

-

Electron-Donating Groups (EDGs): Small alkyl or alkoxy (e.g., methoxy) groups can enhance potency by occupying small hydrophobic pockets. An ortho-methoxy group on the aniline has been shown to improve selectivity for CSNK2A over PIM3 kinase by enforcing a specific torsional angle that is favorable for binding to CSNK2A but not PIM3.[17]

-